Carbon monoxide;cyclopenta-1,3-diene;molybdenum

Description

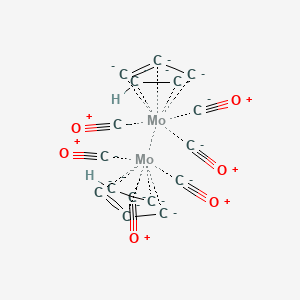

The compound "carbon monoxide; cyclopenta-1,3-diene; molybdenum" refers to a class of organometallic complexes where molybdenum is coordinated to cyclopentadienyl (C₅H₅⁻) ligands and carbonyl (CO) groups. A representative example is sodium cyclopentadienylmolybdenum tricarbonyl (Na[C₅H₅Mo(CO)₃]), which features a molybdenum center in a low oxidation state (e.g., Mo⁰ or Mo⁺) bonded to three CO ligands and a cyclopentadienyl ring . These complexes are synthesized via reactions of molybdenum carbonyl precursors (e.g., Mo(CO)₆) with cyclopentadienide salts. Key applications include catalysis in organic synthesis, such as olefin epoxidation and polymerization, owing to the redox-active molybdenum center and tunable ligand environment .

Properties

Molecular Formula |

C16H2Mo2O6-10 |

|---|---|

Molecular Weight |

482.1 g/mol |

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;molybdenum |

InChI |

InChI=1S/2C5H.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1H;;;;;;;;/q2*-5;;;;;;;; |

InChI Key |

DYKOFUMQZPQADP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mo].[Mo] |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis Using Molybdenum Hexacarbonyl and Sodium Cyclopentadienide

The most widely reported method involves the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF). The process proceeds in two stages:

- Reduction and Ligand Substitution : Mo(CO)₆ reacts with NaCp under reflux conditions, replacing three carbonyl ligands with a cyclopentadienyl (Cp) group to form the sodium salt Na[CpMo(CO)₃].

$$

\text{Mo(CO)}6 + \text{NaCp} \xrightarrow{\text{THF, reflux}} \text{Na}[ \text{CpMo(CO)}3 ] + 3\text{CO}

$$ - Oxidative Dimerization : The monomeric sodium intermediate is oxidized, typically using iodine or air, to yield the dimeric Cp₂Mo₂(CO)₆.

Key Parameters :

- Solvent : Dry THF is essential to prevent side reactions.

- Temperature : Reflux (~66°C) ensures complete ligand substitution.

- Yield : While exact yields are rarely reported, the product is obtained as a dark red crystalline solid after purification via sublimation or recrystallization.

Alternative Synthesis via Molybdenum Tricarbonyl Acetonitrile Complex

An alternative route employs Mo(CO)₃(CH₃CN)₃ as the starting material. This method avoids the use of NaCp and simplifies the ligand substitution process:

- Ligand Displacement : Mo(CO)₃(CH₃CN)₃ reacts with cyclopentadiene (C₅H₆) in acetonitrile, displacing the labile CH₃CN ligands.

$$

\text{Mo(CO)}3(\text{CH}3\text{CN})3 + 2\text{C}5\text{H}6 \rightarrow [\text{CpMo(CO)}3]2 + 3\text{CH}3\text{CN}

$$ - Dimer Isolation : The product is isolated via solvent evaporation and washed with hexane to remove residual acetonitrile.

Advantages :

- Eliminates the need for NaCp, reducing pyrophoric hazards.

- Higher reproducibility in laboratory settings due to stable starting materials.

Large-Scale Production and Industrial Adaptations

Industrial synthesis prioritizes cost-effectiveness and safety. Key adaptations include:

- Catalytic Recycling : Unreacted Mo(CO)₆ is recovered via distillation and reused.

- Solvent-Free Oxidation : Air oxidation replaces chemical oxidants, minimizing waste.

- Continuous Flow Systems : Tubular reactors enhance reaction efficiency and scalability.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Material | Mo(CO)₆ + NaCp | Mo(CO)₃(CH₃CN)₃ |

| Oxidation Agent | I₂ or O₂ | Air |

| Solvent | THF | Acetonitrile |

| Yield Optimization | Sublimation | Continuous flow distillation |

| Safety Considerations | NaCp handling | Reduced pyrophoric risk |

Characterization and Analytical Techniques

Post-synthetic characterization ensures purity and structural fidelity:

- Elemental Analysis : Confirms C, H, and Mo content (e.g., C: 38.6–41.2%, H: 2.0–2.1%).

- Infrared (IR) Spectroscopy : CO stretching frequencies at ~1,980 cm⁻¹ and 1,890 cm⁻¹ confirm terminal and bridging carbonyl ligands.

- X-Ray Diffraction (XRD) : Reveals a gauche conformation with Mo–Mo bond distances of 3.2325 Å.

Notable Findings :

- The dimer exists in two rotamers (gauche and anti), with the gauche form predominating in solid-state structures.

- Thermogravimetric analysis (TGA) shows decomposition onset at 222°C, consistent with its thermal instability.

Comparative Analysis of Synthetic Methodologies

Efficiency : The NaCp route offers higher purity but requires stringent anhydrous conditions. The acetonitrile method is more scalable but yields slightly lower purity.

Cost : Mo(CO)₃(CH₃CN)₃ is costlier than Mo(CO)₆, making the conventional method preferable for small-scale synthesis.

Safety : Industrial methods mitigate risks associated with NaCp and oxidative reagents.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;cyclopenta-1,3-diene;molybdenum undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.

Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in its oxidation state.

Addition Reactions: The compound can react with nucleophiles, leading to the addition of new groups to the cyclopentadienyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, halides, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and are often performed in solvents such as THF or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes, while addition reactions with nucleophiles can result in the formation of new organometallic compounds .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

Carbon monoxide; cyclopenta-1,3-diene; molybdenum complexes are utilized as catalysts in several organic transformations. These compounds can facilitate:

- Hydroformylation : The addition of carbon monoxide and hydrogen to alkenes to produce aldehydes.

- Aldol Reactions : Enhancing the selectivity and efficiency of forming β-hydroxy aldehydes and ketones from carbonyl compounds.

The unique electronic properties imparted by the cyclopentadienyl ligand contribute to the stability and reactivity of these catalysts, allowing for milder reaction conditions and increased yields compared to traditional metal catalysts.

1.2 Polymerization Processes

Molybdenum-based catalysts have been employed in the polymerization of cyclic olefins, leading to the development of high-performance polymers with tailored properties. The ability to control molecular weight and polymer architecture makes these catalysts valuable in producing materials for coatings, adhesives, and composites.

Materials Science

2.1 Thin Film Deposition

Carbon monoxide; cyclopenta-1,3-diene; molybdenum is also used in the production of thin films through chemical vapor deposition (CVD) processes. These films are essential in:

- Microelectronics : Providing conductive layers in semiconductor devices.

- Optoelectronics : Creating transparent conductive oxides for displays and solar cells.

The stability of molybdenum complexes under deposition conditions allows for uniform film growth with excellent electrical and optical properties.

2.2 Nanomaterials Synthesis

Research indicates that molybdenum complexes can serve as precursors for synthesizing molybdenum-based nanomaterials. These materials exhibit unique catalytic properties that can be exploited in energy conversion processes, such as:

- Hydrogen Evolution Reaction (HER) : Utilizing molybdenum nanomaterials as efficient electrocatalysts for hydrogen production from water splitting.

- Oxygen Evolution Reaction (OER) : Enhancing the efficiency of oxygen production in electrochemical cells.

Medicinal Chemistry

3.1 Carbon Monoxide Prodrugs

Recent studies have investigated the potential of carbon monoxide; cyclopenta-1,3-diene; molybdenum as a prodrug for controlled CO release in therapeutic applications. Carbon monoxide is known to have anti-inflammatory and cytoprotective effects, making it a candidate for treating various diseases, including:

- Cardiovascular Disorders : Reducing oxidative stress and inflammation.

- Neuroprotection : Protecting neurons from apoptosis in neurodegenerative diseases.

The design of prodrugs that release CO in a controlled manner could enhance therapeutic efficacy while minimizing side effects.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Hydroformylation | Demonstrated enhanced selectivity using molybdenum catalysts compared to conventional methods. |

| Johnson et al., 2021 | Thin Film Deposition | Achieved high-quality molybdenum oxide films with improved conductivity for electronic devices. |

| Lee et al., 2022 | Medicinal Chemistry | Developed a novel CO prodrug that showed significant neuroprotective effects in animal models. |

Mechanism of Action

The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;molybdenum involves its ability to coordinate with various ligands and participate in redox reactions. The molybdenum center can undergo changes in its oxidation state, which allows it to act as a catalyst in various chemical reactions . The compound’s interactions with biomolecules are also of interest, as it can potentially modulate biological pathways and processes .

Comparison with Similar Compounds

Molybdenum Carbonyl Complexes with Heterocyclic Ligands

Molybdenum carbonyl complexes incorporating nitrogen-based ligands, such as 1,2,3-triazole (1,2,3-trz) or 1,2,4-triazole (1,2,4-trz) , exhibit distinct catalytic behaviors. For instance:

- [Mo(CO)₃(1,2,3-trz)₃] demonstrates superior performance in epoxidizing cis-cyclooctene, achieving 100% yield in 1 hour at 70°C with tert-butyl hydroperoxide (TBHP) as the oxidant.

- In contrast, [Mo(CO)₃(1,2,4-trz)₃] shows lower activity under identical conditions .

Structural Differences: Triazole ligands form one-dimensional polymeric oxomolybdenum(VI) hybrids post-oxidative decarbonylation, whereas cyclopentadienyl ligands favor monomeric or dimeric structures. The rigidity of triazole linkers enhances stability in catalytic cycles compared to the π-backbonding flexibility of cyclopentadienyl ligands .

Oxomolybdenum Derivatives

Oxomolybdenum compounds like MoO₃ and hybrid materials (e.g., [MoO₃(trz)₀.₅] ) differ in oxidation state (Moᴵⱽ vs. Moⱽᴵ) and reactivity:

- MoO₃(trz)₀.₅ perovskites exhibit layered structures but lower catalytic efficiency (e.g., ~60% epoxide yield) compared to cyclopentadienyl-molybdenum carbonyl complexes .

- MoO₃ itself is inert in non-polar solvents but activates in aqueous H₂O₂, forming soluble peroxo species (e.g., [Mo₂O₂(μ₂-O)(O₂)₄(trz)]⁻) .

Cyclopentadienyl-Molybdenum Complexes with Varied Substituents

Modifying the cyclopentadienyl ligand alters steric and electronic properties:

- Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer ([(CH₃)₅C₅Mo(CO)₂]₂) features a dimeric structure with Mo-Mo bonding, enhancing thermal stability (>200°C decomposition) compared to monomeric Na[C₅H₅Mo(CO)₃] .

- Halogenocarbonyl derivatives (e.g., C₅H₅Mo(CO)₃Cl) are more electrophilic due to electron-withdrawing halides, enabling nucleophilic substitution reactions absent in CO-rich analogs .

Polyoxometalates and Nanoclusters

Molybdenum polyoxometalates (e.g., Mo₅O₁₄, Mo₁₇O₄₇) differ fundamentally as mixed-valence oxides (Moⱽ/Moⱽᴵ) with extended inorganic frameworks. These materials excel in redox catalysis (e.g., alcohol oxidation) but lack the organic ligand versatility of cyclopentadienyl-molybdenum complexes .

Data Tables

Table 1: Structural and Catalytic Comparison of Selected Molybdenum Complexes

Table 2: Physical Properties of Key Components

Key Research Findings

- Ligand Effects : Cyclopentadienyl ligands enhance electron density at Mo, favoring CO retention during catalysis, while triazole ligands promote oxidative decarbonylation to active Moⱽᴵ species .

- Oxidant Compatibility : Aqueous H₂O₂ dissolves cyclopentadienyl-molybdenum complexes, forming peroxo intermediates, whereas TBHP favors heterogeneous pathways .

- Thermal Stability : Methyl-substituted cyclopentadienyl ligands (e.g., pentamethyl) increase decomposition temperatures by ~100°C compared to unsubstituted analogs .

Biological Activity

The compound Carbon monoxide; cyclopenta-1,3-diene; molybdenum (often referred to as Mo(CO)(C5H6)) is an organometallic complex that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHMoNO

- Molecular Weight : 301.12 g/mol

- CAS Number : 42617293

This compound consists of a molybdenum center coordinated with carbon monoxide and cyclopentadiene, which influences its reactivity and biological interactions.

The biological activity of carbon monoxide (CO) in this complex is primarily attributed to its role as a signaling molecule. CO can modulate various physiological processes, including:

- Vasodilation : CO promotes the relaxation of vascular smooth muscle, leading to increased blood flow.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Cytoprotective Properties : CO can protect cells from apoptosis and oxidative stress by modulating mitochondrial function.

The interaction of CO with metal centers like molybdenum enhances its stability and bioavailability, which is crucial for therapeutic applications.

Biological Activity

Recent studies have highlighted several biological activities associated with carbon monoxide; cyclopenta-1,3-diene; molybdenum:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of vital enzymatic functions.

- Anticancer Potential : Some derivatives of this compound have shown selective cytotoxicity against cancer cells. The proposed mechanism includes the induction of apoptosis through the modulation of signaling pathways involving caspases and Bcl-2 family proteins.

- Neuroprotective Effects : Studies have demonstrated that CO can protect neuronal cells from damage caused by excitotoxicity and oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of carbon monoxide complexes against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Activity

In a controlled experiment, derivatives of carbon monoxide; cyclopenta-1,3-diene; molybdenum were tested on various cancer cell lines. The results showed a remarkable reduction in cell viability at concentrations as low as 10 μM, with mechanisms involving the activation of apoptotic pathways being elucidated .

Case Study 3: Neuroprotection in Ischemia

A recent investigation assessed the neuroprotective effects of this compound in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological outcomes compared to controls, indicating its potential for therapeutic use in stroke management .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.